tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate
Overview
Description
“tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate” is a chemical compound with the CAS Number: 220067-94-7 . It has a molecular weight of 231.25 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C9H17N3O4/c1-9(2,3)16-8(15)11-5-4-6(13)12-7(10)14/h4-5H2,1-3H3,(H,11,15)(H3,10,12,13,14)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Photocatalytic Amination
Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, has been developed. This method provides a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, which can be further transformed to create diverse amino pyrimidines, significantly broadening the applications of this photocatalytic protocol (Wang et al., 2022).
Enantioselective Synthesis
tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has confirmed the relative substitution of the cyclopentane ring, aligning with that in β-2-deoxyribosylamine (Ober et al., 2004).
Synthesis of Spirocyclopropanated Analogues
Spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid have been synthesized from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This demonstrates a method for producing these analogues with significant yields, showcasing the compound's utility in creating insecticidal variants (Brackmann et al., 2005).
Chemical Transformations via tert-Butoxycarbonyl Group
The tert-butoxycarbonyl (Boc) group is pivotal in medicinal chemistry for modifying bioactive compounds, which can affect properties like lipophilicity and metabolic stability. Alternative substituents have been explored to manage these effects while maintaining or enhancing the desired biological activities (Westphal et al., 2015).
Boc-Protected Amines Synthesis
A mild and efficient one-pot Curtius rearrangement has been developed to form Boc-protected amines, demonstrating the versatility of tert-butyl carbamate in synthesizing protected amino acids and showcasing its broad compatibility with various substrates (Lebel & Leogane, 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Properties
IUPAC Name |
tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-9(2,3)16-8(15)11-5-4-6(13)12-7(10)14/h4-5H2,1-3H3,(H,11,15)(H3,10,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUBZTJXGNKGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.